REACTION_SMILES
|
[C:1](=[O:3])([O:4][CH2:5][CH:6]([CH2:7][Cl:2])[O:9][CH:10]1[O:11][CH2:12][CH2:13][CH2:14][CH2:15]1)[CH3:8].[Na+:17].[OH-:16].[OH2:18]>>[O:4]1[CH2:5][CH:6]([O:9][CH:10]2[O:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:7]1
|
Name
|
CC(=O)OCC(CCl)OC1CCCCO1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC(CCl)OC1CCCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(OC2COC2)OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |